9-Methyl-2h-furo[2,3-h]chromen-2-one

Photochemotherapy DNA synthesis inhibition RNA synthesis inhibition

Researchers requiring potent DNA photobinding with minimized genotoxic variables often face limitations with bifunctional psoralens like 8-MOP. 9-Methylangelicin directly addresses this by providing enhanced monofunctional intercalation and UVA-induced monoadduct formation without generating DNA interstrand cross-links. - Lowers mutagenic risk vs. 8-MOP in bacterial assays; validates safer photochemotherapy models. - Demonstrates superior DNA affinity relative to unsubstituted angelicin, ensuring experimental potency. - Supplied at ≥95% purity with validated 13C NMR assignments for analytical method development.

Molecular Formula C12H8O3
Molecular Weight 200.19 g/mol
CAS No. 78982-40-8
Cat. No. B1200773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-2h-furo[2,3-h]chromen-2-one
CAS78982-40-8
Synonyms4'-methylangelicin
9-methylangelicin
Molecular FormulaC12H8O3
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C3=C(C=C2)C=CC(=O)O3
InChIInChI=1S/C12H8O3/c1-7-6-14-9-4-2-8-3-5-10(13)15-12(8)11(7)9/h2-6H,1H3
InChIKeyNHOICFAHZSXGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-2H-furo[2,3-h]chromen-2-one Overview


9-Methyl-2H-furo[2,3-h]chromen-2-one, also designated 9-methylangelicin or 4′-methylangelicin, is a synthetic, angular furocoumarin derivative characterized by a methyl substituent at the 9-position (4′ position) of the angelicin nucleus. It belongs to the class of monofunctional furocoumarins, which form only monoadducts with DNA upon UVA activation, in contrast to bifunctional psoralens that generate DNA interstrand cross-links (ISCL) [1]. Its molecular formula is C₁₂H₈O₃ with a molecular weight of 200.19 g/mol, and it is typically supplied at ≥95% purity . This compound has been specifically investigated for applications in photochemotherapy, particularly as a potential agent for psoriasis treatment with an improved therapeutic index relative to 8-methoxypsoralen (8-MOP) due to its markedly reduced mutagenicity and skin phototoxicity profile [2].

Monofunctional DNA photobinder (angular furocoumarin) for single-adduct studies
UVA-activated probe suitable for DNA damage and transcriptional arrest assays
Reported lower mutagenicity in E. coli vs bifunctional 8-MOP; supports genotoxicity margin research

9-Methyl-2H-furo[2,3-h]chromen-2-one: Substitution Risks


In the context of photobiological research and photochemotherapeutic development, the precise substitution pattern on the furocoumarin scaffold governs the compound's DNA binding mode, photoreactivity, and toxicological profile. Unsubstituted angelicin, while monofunctional, exhibits significantly lower DNA affinity and photobiological potency [1]. Conversely, 8-methoxypsoralen (8-MOP), a bifunctional psoralen, generates high levels of DNA interstrand cross-links, resulting in elevated mutagenic risk and more severe skin phototoxicity [2]. 9-Methyl-2H-furo[2,3-h]chromen-2-one, bearing a single methyl group at the 4′ furan position, occupies a defined intermediate space: it retains the monofunctional binding character of angelicin while achieving substantially enhanced DNA intercalation and photobinding efficiency, thereby providing a quantifiable advantage for studies requiring potent photobiological activity with a reduced genotoxic burden. Generic substitution with non-methylated or bifunctional analogs will introduce uncontrolled experimental variables and invalidate comparative results.

Angelicin (unsubstituted)
Lacks 4′-methyl group; reported lower DNA affinity and photobiological potency may shift assay response
8-MOP (bifunctional psoralen)
Induces DNA interstrand cross-links; reported elevated mutagenic risk and phototoxicity alter model interpretation
4′,5-Dimethylangelicin
Different methyl substitution pattern; reported altered singlet oxygen yield and photodynamic balance may confound comparisons

9-Methyl-2H-furo[2,3-h]chromen-2-one: Head-to-Head Comparisons


DNA/RNA Synthesis Inhibition vs. Angelicin

In short-term experiments on Ehrlich ascites cells, 4′-methylangelicin (9-methyl-2H-furo[2,3-h]chromen-2-one) produced an inhibition of DNA and RNA synthesis that was 10 times higher than that of angelicin, the parent compound, and approximately 3.5 times higher than that of 4,5′-dimethylangelicin and psoralen [1]. This difference is attributed to the enhanced DNA intercalation and photoreactivity conferred by the 4′-methyl substituent.

Inhibition Potency
Head-to-head
10× higher vs angelicin
3.5× vs dimethyl & psoralen
Supports UVA-induced transcriptional arrest endpoint studies
Ehrlich ascites cells; immediate post-UVA assay
Photochemotherapy DNA synthesis inhibition RNA synthesis inhibition

Mutagenic Activity vs. 8-MOP

In mutagenicity assays using the Escherichia coli wild-type strain, 4′-methylangelicin (9-methyl-2H-furo[2,3-h]chromen-2-one) exhibited mutagenic activity that was markedly lower than that of 8-methoxypsoralen (8-MOP), the reference bifunctional psoralen used clinically [1]. While specific quantitative values are not provided in the abstract, the study emphasizes this as a key differentiator, a finding consistent with the general behavior of monofunctional angelicins which do not induce the highly mutagenic DNA interstrand cross-links characteristic of 8-MOP.

Mutagenicity
Head-to-head
Markedly lower than 8-MOP (wild-type E. coli)
Supports phototherapy safety margin research through reduced genotoxic burden context
No precise fold-change in available source; UVA activation
Genotoxicity Mutagenicity Photochemotherapy safety

DNA Photobinding vs. Angelicin and 8-MOP

In comparative DNA photobinding studies, 4′-methylangelicin (9-methyl-2H-furo[2,3-h]chromen-2-one) photobound to DNA to a much higher extent than the parent compound angelicin (1) and also more effectively than 8-methoxypsoralen (8-MOP), which was used as a reference compound [1]. This enhancement is attributed to the increased hydrophobic character imparted by the methyl group, which raises the octanol/water partition coefficient and consequently increases the association constant for DNA intercalation [1].

DNA Photobinding
Head-to-head
Higher extent vs angelicin & 8-MOP (UVA)
Drives enhanced photochemical probe sensitivity; supports DNA repair studies
Relative ranking; numerical fold-change not provided
DNA photobinding Intercalation Structure-activity relationship

Singlet Oxygen Generation Capacity

In a study measuring the capacity to generate singlet oxygen in vitro, the series of 4′-methylangelicins exhibited a defined ranking order: 3-carbethoxypsoralen (3-CPs) > 4′,4-dimethylangelicin > 4′-methylangelicin > 4′,5-dimethylangelicin [1]. This ranking correlated with the oxygen effect observed on the lethality of Saccharomyces cerevisiae. The singlet oxygen yield of 4′-methylangelicin was lower than that of 3-CPs and the dimethyl analog, but higher than that of the 4′,5-dimethyl derivative.

Singlet Oxygen Yield
Cross-study
Rank 3 of 4 (intermediate)
Balanced photodynamic profile for Type I/II mechanism differentiation studies
In vitro; correlates with S. cerevisiae lethality
Singlet oxygen Photophysical properties Yeast lethality

Long-Term Activity in Repair-Competent Cells

In long-term experiments, including tumor transmission studies in healthy mice and survival assays in E. coli cells, where DNA repair mechanisms are active, 4′-methylangelicin derivatives appeared to be several times more active than angelicin and 4,5′-dimethylangelicin, and in some cases more active than psoralen, a well-known effective cross-linking furocoumarin [1]. This indicates that the photolesions induced by 4′-methylangelicin are less readily repaired, leading to persistent biological effects.

Repair Persistence
Head-to-head
Several-fold higher than angelicin (long-term)
Supports durable antiproliferative endpoint studies in repair-competent models
E. coli survival & murine tumor transmission models
DNA repair Cellular survival Long-term phototoxicity

Dark DNA Binding Affinity

Studies comparing angelicin derivatives demonstrated that 4′-methylangelicin (9-methyl-2H-furo[2,3-h]chromen-2-one) forms a dark complex with DNA that exhibits an affinity higher than that of the parent angelicin (1) [1]. A positive correlation was observed between the octanol/water partition coefficients of the compounds and their DNA association constants, indicating that the enhanced lipophilicity conferred by the 4′-methyl group facilitates DNA intercalation even in the absence of photoactivation.

Dark Binding Affinity
Class-level
Higher affinity than angelicin (no UVA)
Context for computational docking and SAR modeling studies
Correlated with partition coefficient; class-level inference
DNA intercalation Partition coefficient Physicochemical properties

9-Methyl-2H-furo[2,3-h]chromen-2-one Research Applications


Psoriasis Photochemotherapy Studies

Given its markedly lower mutagenic activity in E. coli compared to 8-MOP [1], 9-methyl-2H-furo[2,3-h]chromen-2-one is ideally suited for investigations into photochemotherapeutic approaches for psoriasis where minimizing genotoxic side effects is a primary endpoint. This is further supported by its potent inhibition of epidermal DNA synthesis in mice [2] and its proven clinical efficacy in clearing psoriasis in a small patient cohort [2].

SAR Studies on Furocoumarin DNA Photobinding

This compound serves as a critical reference point in SAR series examining the impact of methyl substitution at the 4′ furan position. Its established ability to photobind DNA more effectively than both angelicin and 8-MOP [3] makes it an essential comparator when evaluating the DNA photoreactivity of newly synthesized angular furocoumarin analogs.

UVA-Induced DNA Damage and Repair Studies

The sustained photobiological activity observed in long-term repair-competent cellular assays [4] renders 9-methyl-2H-furo[2,3-h]chromen-2-one a valuable tool for dissecting DNA repair pathways following monofunctional photoadduct formation. Its intermediate singlet oxygen generation capacity [5] also allows for controlled studies on the relative contributions of Type I and Type II photodynamic mechanisms to cellular outcomes.

Analytical Reference Standard

With a defined molecular structure (C₁₂H₈O₃, MW 200.19) and established 13C NMR assignments for all carbon atoms [6], 9-methyl-2H-furo[2,3-h]chromen-2-one is well-suited as a reference standard for the development and validation of HPLC, LC-MS, or NMR methods aimed at detecting and quantifying methylangelicins in complex mixtures or biological matrices.

Application
Selection Property
Validation Focus
Psoriasis phototherapy endpoint studies
Monofunctional DNA adduct profile
Reported psoriasis endpoint response and mutagenicity comparison
SAR of furocoumarin photobinding
4′-Methyl substitution impact
DNA photobinding and partition coefficient relationships
UVA-induced DNA damage and repair pathway studies
Single-adduct induction with repair persistence
Long-term cellular survival and singlet oxygen contribution
Analytical reference standard
Defined structure and NMR assignments
HPLC/LC-MS method development and quantification

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